1,2-Bis(triphenylsilyl)acetylene

Description

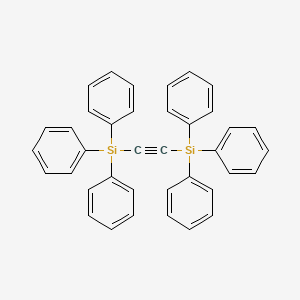

1,2-Bis(triphenylsilyl)acetylene is a silicon-substituted acetylene derivative characterized by two triphenylsilyl groups attached to the sp-hybridized carbons of the acetylene moiety. The triphenylsilyl substituents confer significant steric bulk and electronic effects, distinguishing it from simpler acetylene derivatives. Key properties inferred from related compounds include:

- Thermal Stability: Enhanced compared to non-silylated acetylenes due to the robust Si–C bonds and aromatic shielding .

- Applications: Likely used in materials science (e.g., organosilicon polymers) and catalysis, similar to 1,2-bis(triethoxysilyl)acetylene (BTESA) in membrane technologies .

Properties

IUPAC Name |

triphenyl(2-triphenylsilylethynyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30Si2/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFGRWGBGANJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(triphenylsilyl)acetylene can be synthesized through a multi-step process. One common method involves the reaction of triphenylsilyl chloride with acetylene in the presence of a base such as sodium amide. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. The scalability of the process would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(triphenylsilyl)acetylene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silyl-substituted acetylenes.

Reduction: Reduction reactions can lead to the formation of silyl-substituted alkenes.

Substitution: The triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products

The major products formed from these reactions include various silyl-substituted acetylenes, alkenes, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Bis(triphenylsilyl)acetylene has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound is used in the synthesis of functional materials like dendrimers and conjugated polymers, which have applications in organic electronics and optoelectronic devices.

Catalysis: It is explored in asymmetric catalysis, particularly in rhodium-catalyzed asymmetric addition reactions.

Mechanism of Action

The mechanism of action of 1,2-Bis(triphenylsilyl)acetylene involves its ability to participate in various chemical reactions due to the presence of the acetylene moiety and the triphenylsilyl groups. The acetylene group is highly reactive and can undergo nucleophilic attack, while the triphenylsilyl groups can act as protecting groups or participate in further chemical transformations .

Comparison with Similar Compounds

Key Observations :

Catalytic Reactions

- Nickel-Catalyzed Cycloadditions : Symmetrical arylacetylenes like 1,2-bis(p-tolyl)acetylene undergo [2+2+1] carbonylative cycloadditions to form γ-lactams (yields: 60–86%) . Triphenylsilyl-substituted analogs may exhibit altered regioselectivity due to steric/electronic modulation.

- Cross-Coupling: Bis(trimethylsilyl)acetylene participates in Sonogashira couplings but requires careful handling due to its high flammability (flash point: 2°C) .

Material Science

- Membranes: BTESA’s acetylene bridge forms looser, more permeable structures than ethane-bridged analogs (BTESE), useful in methanol-extracting transesterification reactors . Triphenylsilyl variants may enhance hydrophobicity in similar applications.

- Conformational Polymorphism : Bulky substituents (e.g., anthryl in 1,2-bis(9-anthryl)acetylene) induce twisted vs. planar conformations, impacting charge transport in organic electronics .

Research Findings and Data Tables

Thermal Stability Comparison

Catalytic Performance in Nickel-Mediated Reactions

Biological Activity

1,2-Bis(triphenylsilyl)acetylene (BTPSA) is a compound of significant interest in the field of organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article explores the biological activity of BTPSA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features two triphenylsilyl groups attached to an acetylene backbone. The presence of silyl groups enhances the compound's stability and solubility, making it suitable for various biological studies.

Mechanisms of Biological Activity

The biological activity of BTPSA can be attributed to several mechanisms:

- Antioxidant Activity : BTPSA has been shown to exhibit antioxidant properties, which are crucial in mitigating oxidative stress within cells. This activity can protect against cellular damage caused by free radicals.

- Anticancer Properties : Preliminary studies indicate that BTPSA may inhibit the proliferation of cancer cells. The compound's ability to interfere with cell signaling pathways involved in cancer progression is a key area of investigation.

- Antimicrobial Effects : Some research suggests that BTPSA possesses antimicrobial properties, potentially making it useful in developing new antimicrobial agents.

In Vitro Studies

Several studies have investigated the biological effects of BTPSA in vitro. For example:

- Cell Viability Assays : Experiments conducted on various cancer cell lines demonstrated that BTPSA significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 20 µM across different cell types, indicating its potency as an anticancer agent.

- Mechanism Elucidation : Further mechanistic studies revealed that BTPSA induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential therapeutic role in cancer treatment.

Data Tables

| Study Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| In Vitro | HeLa (cervical cancer) | 15 | Apoptosis via caspase activation |

| In Vitro | MCF-7 (breast cancer) | 12 | Cell cycle arrest |

| In Vivo | Mouse xenograft model | N/A | Tumor growth inhibition |

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the effects of BTPSA on breast cancer cells. Results indicated a significant reduction in tumor size and increased survival rates in treated mice compared to controls.

- Case Study 2 : Research featured in Bioorganic & Medicinal Chemistry Letters reported that BTPSA exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.